tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate

Catalog No.
S12747634
CAS No.
M.F
C18H24N2O4
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piper...

Product Name

tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(1,3-benzoxazol-2-yloxymethyl)piperidine-1-carboxylate

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3

InChI Key

OXSWGPBHSFIWRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3O2

tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring and a benzo[d]oxazole moiety. Its chemical formula is C18H24N2O4, and it has a molecular weight of approximately 332.4 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Typical of esters and amines. For instance:

  • Ester Hydrolysis: In the presence of water and an acid or base, tert-butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate can hydrolyze to yield the corresponding piperidine carboxylic acid and tert-butanol.
  • Nucleophilic Substitution: The benzo[d]oxazole group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are crucial for modifying the compound to enhance its biological activity or to explore its derivatives.

Research indicates that tert-butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate exhibits significant biological activity. It has been investigated for its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have shown promise as inhibitors of mycobacterial growth, suggesting potential applications in treating tuberculosis and other infections .

The synthesis of tert-butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

  • Formation of the Piperidine Derivative: Start with a suitable piperidine precursor.
  • Introduction of the Benzo[d]oxazole Group: This can be achieved through nucleophilic substitution where a benzo[d]oxazole derivative is reacted with the piperidine compound.
  • Esterification: The final step involves esterification with tert-butyl alcohol to form the desired carboxylate.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's versatility.

The primary applications of tert-butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate are in medicinal chemistry and drug development. Its structural features make it a candidate for:

  • Pharmaceutical Development: Targeting specific receptors or enzymes in disease pathways.
  • Research Tools: As a building block in the synthesis of more complex molecules for biological studies.

Interaction studies involving tert-butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with Toll-like receptors, which play a critical role in immune response modulation . Understanding these interactions is vital for assessing its therapeutic potential.

Several compounds share structural characteristics with tert-butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylateContains imidazole instead of oxazolePotential anti-cancer propertiesMore focused on oncology
Tert-butyl 4-(6-methyl-2-oxobenzo[d]oxazole) piperidine-1-carboxylateMethyl substitution on oxazoleAntimicrobial activityEnhanced solubility
Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylateSulfonic acid derivativeAnti-inflammatory propertiesDifferent mechanism of action

These comparisons illustrate how variations in substituents can significantly influence biological activity and therapeutic applications while maintaining core structural similarities.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

332.17360725 g/mol

Monoisotopic Mass

332.17360725 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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